molecular formula C9H6FN3O2 B1613191 1-(4-fluorophenyl)-4-nitro-1H-imidazole CAS No. 717878-06-3

1-(4-fluorophenyl)-4-nitro-1H-imidazole

Cat. No.: B1613191
CAS No.: 717878-06-3
M. Wt: 207.16 g/mol
InChI Key: FOIATWGBQMPJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-nitro-1H-imidazole is a chemical compound characterized by the presence of a fluorophenyl group and a nitro group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-nitro-1H-imidazole typically involves the nitration of 1-(4-fluorophenyl)-1H-imidazole. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions often include controlled temperature and time to ensure the selective nitration of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-(4-Fluorophenyl)-4-amino-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

1-(4-Fluorophenyl)-4-nitro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity to specific targets, contributing to its overall activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-4-nitro-1H-imidazole is unique due to the presence of both a fluorophenyl and a nitro group on the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-7-1-3-8(4-2-7)12-5-9(11-6-12)13(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIATWGBQMPJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647204
Record name 1-(4-Fluorophenyl)-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717878-06-3
Record name 1-(4-Fluorophenyl)-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-4-nitro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-4-nitro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-4-nitro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-4-nitro-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-4-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.